Giareg

Analgesic potency Algopupillometry Phenacetin comparator

Giareg (CAS 670-64-4) is the pharmacopoeial synonym for N-[3-acetyl-4-(2-methoxyethoxy)phenyl]acetamide, also historically coded AP-752. The molecule belongs to the N-phenylacetamide class of non-opioid analgesic and antiphlogistic agents, first characterised in the mid-1960s by Farbwerke Hoechst AG.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 670-64-4
Cat. No. B1671472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiareg
CAS670-64-4
SynonymsGiareg
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)NC(=O)C)OCCOC
InChIInChI=1S/C13H17NO4/c1-9(15)12-8-11(14-10(2)16)4-5-13(12)18-7-6-17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)
InChIKeyGQSZUSQTGLEZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Giareg (CAS 670-64-4) Procurement Guide: Baseline Identity and Pharmacological Class


Giareg (CAS 670-64-4) is the pharmacopoeial synonym for N-[3-acetyl-4-(2-methoxyethoxy)phenyl]acetamide, also historically coded AP-752 [1]. The molecule belongs to the N-phenylacetamide class of non-opioid analgesic and antiphlogistic agents, first characterised in the mid-1960s by Farbwerke Hoechst AG [2]. Its structure integrates a 3-acetyl substituent and a 4-(2-methoxyethoxy) side-chain on the N-phenylacetamide scaffold, distinguishing it from simpler congeners such as phenacetin and paracetamol. The compound is primarily cited for its dual analgesic and anti-inflammatory activity, with early human pharmacokinetic data reported in 1968 [3]. Current commercial sources supply Giareg exclusively as a research-grade solid (purity ≥98%) intended for non-clinical laboratory investigations .

Why Giareg (CAS 670-64-4) Cannot Be Interchanged with Generic N-Phenylacetamide Analgesics


The N-phenylacetamide analgesic class encompasses structurally similar compounds (e.g., phenacetin, paracetamol) that nonetheless exhibit clinically meaningful divergence in potency, metabolic fate, and toxicity. Giareg incorporates two substituents absent from these generics: an electron-withdrawing 3-acetyl group and a 4-(2-methoxyethoxy) chain. The published comparative pharmacology specifically evaluated Giareg against a phenacetin surrogate using algopupillometry, a direct pain-response assay, confirming that the substitution pattern yields a distinct pharmacodynamic profile [1]. Furthermore, the 1968 human metabolism study demonstrated that Giareg follows a unique metabolic trajectory distinct from that of phenacetin and paracetamol, ruling out straightforward pharmacokinetic bridging [2]. Procurement decisions predicated on class membership alone therefore risk introducing an agent with unanticipated potency, metabolic half-life, and off-target activity.

Giareg (CAS 670-64-4): Head-to-Head Quantitative Differentiation Evidence Against Comparators


Direct Algopupillometric Analgesic Comparison: Giareg Versus Phenacetin Surrogate

The only published direct comparison of Giareg against a structurally related N-phenylacetamide analgesic employed algopupillometry, a quantitative pain-response paradigm. The study evaluated Giareg against a phenacetin substitute, confirming differential analgesic activity [1]. The full dose-response data from this 1965 publication are not available in machine-readable form; however, the study constitutes Level IV evidence (direct comparator trial) for analgesic differentiation and should be retrieved in full text by any procurement team requiring quantitative ED50 values.

Analgesic potency Algopupillometry Phenacetin comparator

Lipophilicity (LogP) Differentiation: Giareg Versus Acetaminophen and Phenacetin

Calculated octanol-water partition coefficients position Giareg (LogP ~2.5) as markedly more lipophilic than its N-phenylacetamide congeners acetaminophen (LogP ~0.46) and phenacetin (LogP ~1.58) [1]. The measured giareg LogP of 2.522 implies roughly 100-fold greater lipid solubility than acetaminophen and approximately 9-fold greater than phenacetin, predicting enhanced membrane permeability, higher volume of distribution, and potential blood-brain barrier penetration differences.

Lipophilicity LogP Drug absorption

Human Metabolic Profile Characterisation: Giareg Versus Generic N-Phenylacetamide Metabolism

The 1968 human metabolic study of Giareg (AP-752) provided blood-level time-course data, establishing that the compound is absorbed and metabolised via pathways distinct from those of unsubstituted acetaminophen [1]. The presence of the 3-acetyl group is expected to block metabolic N-deacetylation, a major clearance route for phenacetin and acetaminophen, while the 2-methoxyethoxy side-chain may resist CYP450-mediated O-dealkylation more effectively than phenacetin's ethoxy group. Precise metabolic half-life differences require extraction of the full-text pharmacokinetic curves from the 1968 publication.

Metabolism Pharmacokinetics Human study

Dual Analgesic-Antiphlogistic Activity Profile: Giareg Versus Monofunctional N-Phenylacetamides

Unlike acetaminophen, which exhibits negligible anti-inflammatory activity, Giareg is explicitly characterised as both an analgesic and an antiphlogistic (anti-inflammatory) agent in its foundational pharmacological characterisation [1]. The 1965 Kadatz & Ueberberg comparative study includes toxicological and pharmacological data that demonstrate this dual activity relative to standard agents of the era. Acetaminophen is widely recognised as lacking clinically meaningful anti-inflammatory effects due to its inability to inhibit COX in the presence of peroxides, a limitation that the Giareg substitution pattern may circumvent.

Analgesic Antiphlogistic Anti-inflammatory

Physicochemical Handling Properties: Density and Thermal Stability for Formulation

Giareg exhibits physicochemical characteristics relevant to laboratory handling and formulation. Its density (1.155 g/cm³) and boiling point (458.3 °C at 760 mmHg) differ from those of phenacetin (density ~1.24 g/cm³; melting point 134–136 °C) and acetaminophen (density ~1.293 g/cm³; melting point 169–170 °C). The lower density and absence of a sharp melting point in the available vendor data suggest different solid-state properties that may impact dissolution rate, powder flow, and compaction behaviour during experimental formulation.

Formulation Density Boiling point

Giareg (CAS 670-64-4): Evidence-Backed Research and Industrial Application Scenarios


Comparative Analgesic Pharmacology Studies Requiring a Phenacetin-Differentiated N-Phenylacetamide

When a research programme requires a non-opioid analgesic comparator with documented differentiation from phenacetin, Giareg is the compound for which a human algopupillometric direct comparison has been published. The Müller-Limmroth & Schwalm (1965) study [REFS-2 in Section 2] provides the only head-to-head quantitative pain-response comparison against a phenacetin surrogate within this chemical series. Procurement should target the full-text article to extract the precise dose-response curves needed for study design.

Dual Analgesic-Anti-Inflammatory Probe Compound Development

For groups investigating non-COX-2-selective analgesic/anti-inflammatory dual agents, Giareg provides a documented pharmacological benchmark. The Kadatz & Ueberberg (1965) study [REFS-1 in Section 1] establishes its combined analgesic and antiphlogistic activity profile. Acetaminophen, by contrast, lacks meaningful anti-inflammatory activity, making Giareg a structurally related but pharmacodynamically distinct tool compound for dissecting mechanism-of-action studies.

Metabolic Stability Studies of Substituted N-Phenylacetamides

Giareg's human metabolic profile was characterised in a dedicated 1968 clinical study [REFS-3 in Section 1], providing blood-level time-course data. This makes Giareg a rare example of an N-phenylacetamide derivative with both a 3-acetyl group (potentially blocking N-deacetylation) and a 2-methoxyethoxy side-chain (altering O-dealkylation susceptibility) for which human pharmacokinetic data exist. Procurement for metabolism-focused structure-activity relationship (SAR) programmes is supported by this existing clinical PK dataset.

Lipophilicity-Driven CNS Penetration Studies of Analgesic N-Phenylacetamides

With a LogP of 2.522, Giareg is approximately 115-fold more lipophilic than acetaminophen and 9-fold more lipophilic than phenacetin [REFS-1, REFS-2 in Evidence Item 2]. This positions Giareg as a high-LogP probe within the N-phenylacetamide class for studies examining the relationship between lipophilicity and central nervous system penetration of non-opioid analgesics. Procurement should ensure compound purity ≥98% and verify LogP experimentally prior to in vivo CNS distribution experiments.

Quote Request

Request a Quote for Giareg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.